molecular formula C6H6F3NO B6165594 rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, trans CAS No. 2763583-79-3

rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, trans

Cat. No.: B6165594
CAS No.: 2763583-79-3
M. Wt: 165.1
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Description

“rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, trans” is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an oxolane ring, with a nitrile group at the 3-position. The compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers (3R,4S) and (3S,4R). The “trans” designation indicates the relative stereochemistry of the substituents on the oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, trans” typically involves the following steps:

    Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Addition of the Nitrile Group: The nitrile group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxolane ring or the trifluoromethyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other functional groups.

    Substitution: The trifluoromethyl group or the nitrile group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation may be used.

    Substitution: Reagents like sodium cyanide, potassium cyanide, or trifluoromethylating agents are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if used in a biological context, it might interact with enzymes or receptors, influencing their activity through binding or inhibition. The pathways involved would be specific to the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, cis: Differing in the relative stereochemistry of the substituents.

    4-(trifluoromethyl)oxolane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    4-(trifluoromethyl)oxolane-3-amine: Similar structure but with an amine group instead of a nitrile.

Uniqueness

The unique combination of the trifluoromethyl group, oxolane ring, and nitrile group in “rac-(3R,4S)-4-(trifluoromethyl)oxolane-3-carbonitrile, trans” provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

2763583-79-3

Molecular Formula

C6H6F3NO

Molecular Weight

165.1

Purity

95

Origin of Product

United States

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